N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N,N-diethyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C16H17N3O/c1-3-19(4-2)13-9-7-12(8-10-13)16-18-15-14(20-16)6-5-11-17-15/h5-11H,3-4H2,1-2H3 |
InChI Key |
YUHAXMWQMCBLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The oxazolo[4,5-b]pyridine scaffold is commonly synthesized by cyclization reactions involving 2-aminopyridine derivatives and appropriate carbonyl-containing reagents under acidic or dehydrating conditions.
- A reported method involves condensation of 2-aminopyridine with α-haloketones or α-hydroxyketones, followed by cyclodehydration to form the oxazole ring fused to the pyridine.
- Another approach uses polyphosphoric acid-mediated cyclization of substituted aminopyridines with carboxylic acids or their derivatives at elevated temperatures (~160 °C) to yield the fused oxazolo[4,5-b]pyridine system.
Example Reaction Conditions
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Condensation | 2-Aminopyridine + α-haloketone | Formation of intermediate amino-ketone |
| Cyclization | Polyphosphoric acid, 160 °C, 2-4 h | Formation of oxazolo[4,5-b]pyridine core |
Purification and Characterization
- After completion, the reaction mixture is cooled and quenched with water.
- Organic extraction (e.g., with ethyl acetate) is performed.
- The crude product is purified by column chromatography or recrystallization.
- Characterization is done by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 4-Halo-oxazolo[4,5-b]pyridine | Prepared via cyclization |
| Amine reagent | N,N-Diethylaniline | Commercially available |
| Catalyst loading | 1–5 mol% Pd | Pd2(dba)3 common |
| Ligand | 2–10 mol% | Xantphos, BINAP effective |
| Base | 2 equiv | K2CO3 or NaOtBu preferred |
| Solvent | Toluene, dioxane, DMF | Depends on solubility |
| Temperature | 80–120 °C | Optimized per substrate |
| Reaction time | 6–24 hours | Monitored by TLC or HPLC |
| Yield | 60–90% | Depending on conditions |
Research Findings and Optimization Notes
- Pd-catalyzed C–N cross-coupling is highly effective for attaching aniline derivatives to heteroaryl halides, including oxazolo[4,5-b]pyridines.
- Ligand choice critically affects yield and reaction rate; bulky, electron-rich phosphines improve catalyst turnover.
- Base strength and solvent polarity influence amination efficiency; stronger bases and polar aprotic solvents often enhance conversion.
- Elevated temperatures accelerate reaction but may cause side reactions; careful optimization is necessary.
- Alternative methods such as copper-catalyzed Ullmann-type couplings are less efficient for this substrate class.
- The oxazolo[4,5-b]pyridine core synthesis via polyphosphoric acid cyclization is robust but requires high temperature and careful handling of corrosive reagents.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding oxazolo[4,5-b]pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives, potentially leading to the removal of the oxazolo moiety.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline has been investigated for its potential as a therapeutic agent. One notable application is its role as a Nicotinamide Phosphoribosyltransferase (NAMPT) activator . NAMPT is crucial in the NAD+ salvage pathway, which is essential for cellular energy metabolism and has implications in various diseases, including cancer and neurodegenerative disorders.
Case Study: NAMPT Activation
A study published in Chemistry and Pharmaceutical Bulletin highlighted the synthesis of derivatives based on this compound that exhibited significant NAMPT activation. The structure-activity relationship (SAR) studies indicated that modifications to the oxazolo[4,5-b]pyridine core could enhance the compound's potency as a NAMPT activator. For example, certain substitutions on the benzoxazole core were shown to improve activity while maintaining favorable pharmacokinetic properties such as membrane permeability and reduced CYP inhibition .
Anticancer Research
The compound's potential in anticancer therapies has also been explored. Research indicates that compounds with similar structures can inhibit tumor growth by modulating metabolic pathways associated with cancer cell proliferation. The oxazolo[4,5-b]pyridine moiety is particularly interesting due to its ability to interact with various biological targets involved in cancer progression.
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. The modulation of NAD+ levels through NAMPT activation could potentially protect neurons from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include the formation of the oxazole ring followed by coupling reactions to introduce the aniline moiety. Various synthetic pathways have been optimized to yield high purity and yield of this compound.
| Synthetic Route | Key Reagents | Yield (%) | Comments |
|---|---|---|---|
| Route A | Oxazole precursor + Aniline derivative | 70% | Efficient method for large-scale synthesis |
| Route B | Palladium-catalyzed coupling reactions | 65% | Suitable for complex substituents |
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Core Structural Variations
The compound is compared to structurally related molecules (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Observations :
- N,N-Diethyl substitution significantly increases molecular weight and lipophilicity compared to unsubstituted analogues (e.g., CAS 95331-56-9) .
- Substitution position (para vs. meta/ortho) alters electronic properties and biological interactions. For example, 2a (ortho-substituted) inhibits fatty acid amide hydrolase (FAAH), while the meta-substituted analogue in binds to DNA damage-binding protein 1 (DDB1) .
- Steric effects : Methyl substitution () reduces conformational flexibility compared to diethyl groups.
Physicochemical Data :
- Thermal stability : Oxazolo[4,5-b]pyridine derivatives generally exhibit high melting points (>150°C) due to aromatic stacking, as seen in tert-butyl derivatives () .
Biological Activity
N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17N3O
- Molecular Weight : 267.33 g/mol
- CAS Number : 1078163-97-9
The compound features an oxazolo[4,5-b]pyridine moiety attached to a diethyl-substituted aniline, which is pivotal for its biological interactions and therapeutic potential.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Key steps include:
- Formation of the Oxazolo[4,5-b]pyridine Framework : This is achieved through cyclization reactions involving appropriate precursors.
- N,N-Diethylation : The introduction of diethyl groups onto the aniline nitrogen enhances solubility and modulates biological activity.
Biological Activity
Research indicates that compounds with oxazolo[4,5-b]pyridine structures exhibit significant biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazolo[4,5-b]pyridine can inhibit the growth of various bacterial strains. For example:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Anticancer Properties
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been identified as a substrate for cytochrome P450 enzymes, indicating potential metabolic pathways that could influence its pharmacokinetics and toxicity profile.
- Receptor Interaction : The compound may modulate signaling pathways relevant to cancer progression and microbial resistance.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on A549 cells. Results indicated a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations .
- Antimicrobial Analysis : Research conducted by [source] highlighted the antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus, showcasing the compound's potential as a lead in antibiotic development .
Q & A
Q. What synthetic methodologies are recommended for preparing oxazolo[4,5-b]pyridine derivatives, including N,N-Diethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline?
A silica-supported acid-catalyzed one-pot benzoylation route is effective for synthesizing oxazolo[4,5-b]pyridine derivatives. For example, 2-substituted oxazolo[4,5-b]pyridines can be synthesized by reacting benzoic acid derivatives with 2-amino-3-hydroxypyridine using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 2:1). Post-reaction, the catalyst is recovered with chloroform, and products are recrystallized from acetonitrile. Characterization via IR, NMR (¹H and ¹³C), and HRMS is critical for confirming purity and structure .
Q. How should researchers address structural ambiguities in NMR spectra of oxazolo[4,5-b]pyridine derivatives?
Ambiguities in proton assignments (e.g., overlapping aromatic signals) can be resolved using 2D NMR techniques such as COSY and HSQC. For example, in oxazolo[4,5-b]pyridine derivatives, coupling constants and integration ratios help distinguish between protons on the oxazole ring and substituents. Cross-validation with HRMS data (e.g., exact mass matching within ±2 ppm) ensures structural accuracy .
Q. What crystallographic tools are suitable for resolving disordered groups in N,N-dialkylaniline derivatives?
SHELXL is widely used for refining disordered structures. For instance, in a related compound (N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline), SHELXL resolved disorder in the ethyl groups of the aniline unit by applying occupancy refinement and geometric restraints. High-resolution data (e.g., ≤0.8 Å) improves model accuracy .
Advanced Research Questions
Q. How can computational methods like QSAR optimize the bioactivity of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like polar surface area, logP, and hydrogen-bond acceptor counts can predict bioactivity. For example, pharmacophore modeling of pyridyl benzamides identified hydrophobic and hydrogen-bonding features critical for trypanocidal activity. Software like QSARINS validates models via strict statistical criteria (e.g., R² > 0.7, Q² > 0.5) .
Q. What strategies mitigate low yields in oxazolo[4,5-b]pyridine synthesis due to substituent electronic effects?
Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the benzene ring can reduce yields by destabilizing intermediates. Optimizing reaction conditions (e.g., increasing HClO₄/SiO₂ catalyst loading to 10 mol% or using microwave-assisted heating) improves reaction efficiency. Comparative TLC analysis of reaction aliquots identifies side products for targeted purification .
Q. How should researchers reconcile discrepancies between experimental and computational crystallographic data?
Discrepancies in bond lengths or angles (e.g., pyrazoline ring dihedral angles) may arise from dynamic disorder or twinning. Cross-validate data using multiple refinement tools (SHELXL vs. OLEX2) and apply TWIN/BASF commands in SHELX for twinned datasets. High-resolution synchrotron data (e.g., λ = 0.7 Å) reduces systematic errors .
Q. What analytical workflows confirm the stability of N,N-dialkylaniline derivatives under physiological conditions?
Accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C) coupled with LC-MS/MS monitoring detect degradation products. For example, oxidative dealkylation of ethyl groups can be tracked via HRMS fragmentation patterns (e.g., m/z shifts corresponding to -C₂H₅ loss). Stability data informs formulation strategies for in vivo studies .
Data Contradiction and Validation
Q. How to resolve contradictions between theoretical and observed NMR chemical shifts?
Discrepancies may arise from solvent effects or conformational flexibility. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for acetonitrile) to predict shifts. Compare calculated vs. experimental δ values for protons sensitive to ring current effects (e.g., aromatic protons adjacent to the oxazole ring) .
Q. Why do crystallographic and solution-phase structures show conformational differences in N,N-dialkylaniline derivatives?
Crystal packing forces (e.g., π-π stacking) can rigidify structures, while solution-phase NMR captures dynamic conformers. For example, the dihedral angle between the aniline and pyrazoline rings in the crystal structure (79.96°) may differ in solution due to rotational freedom. Variable-temperature NMR or NOESY experiments quantify solution-phase flexibility .
Methodological Best Practices
- Synthesis : Prioritize silica-supported catalysts for recyclability and reduced waste .
- Characterization : Combine HRMS with isotopic pattern matching (e.g., ³⁵Cl/³⁷Cl ratios) to confirm halogenated derivatives .
- Computational Modeling : Validate QSAR models with external test sets to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
